

Application Notes and Protocols for HIV-1 Capsid Inhibitor GS-CA1

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Compound of Interest

Compound Name: HIV-1 inhibitor-53

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Introduction

GS-CA1 is a novel, highly potent, first-in-class small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.^{[1][2][3][4]} Unlike traditional antiretroviral therapies that target viral enzymes like reverse transcriptase, protease, or integrase, GS-CA1 disrupts the function of the viral capsid at multiple stages of the HIV-1 lifecycle.^{[1][4]} This unique mechanism of action makes it a promising candidate for the treatment of HIV-1 infection, particularly against multi-drug resistant strains.^{[1][4]} These application notes provide an overview of the preclinical data for GS-CA1 and detailed protocols for its evaluation.

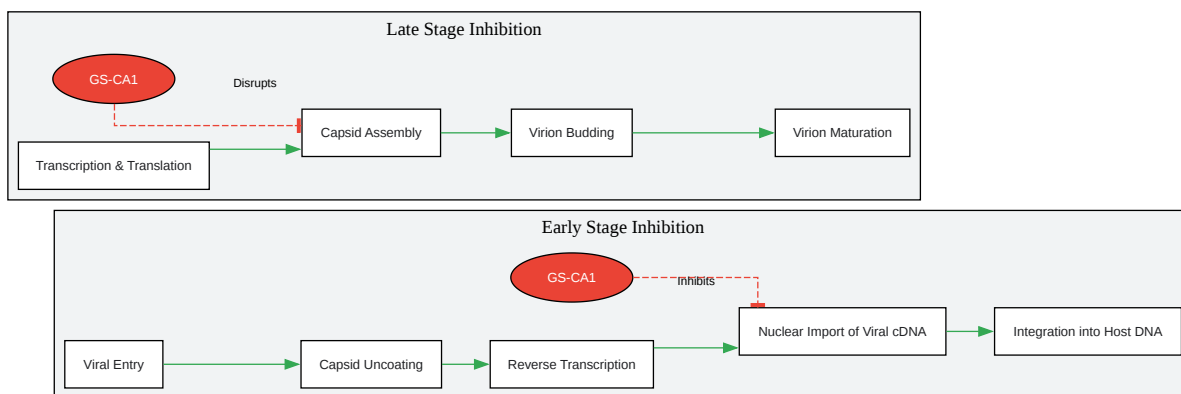
Mechanism of Action

GS-CA1 exerts its antiviral activity through a multi-faceted mechanism that interferes with both the early and late stages of HIV-1 replication.^{[1][5]} It binds to a conserved pocket at the interface of two adjacent capsid protein (CA) monomers within the capsid hexamer.^{[1][5]} This binding has several downstream effects:

- **Inhibition of Nuclear Import:** GS-CA1 stabilizes the viral capsid, preventing its proper disassembly and interfering with the nuclear import of the viral cDNA. This action is thought to occur through competition with host factors like nucleoporin 153 (Nup153) and cleavage and polyadenylation specificity factor 6 (CPSF6), which are essential for trafficking the viral pre-integration complex into the nucleus.^[1]

- **Disruption of Capsid Assembly:** During the late stages of replication, GS-CA1 interferes with the proper assembly of new viral capsids. This leads to the formation of malformed, non-infectious virions.[1]
- **Impaired Virion Maturation:** The inhibitor also affects the maturation of newly budded viral particles.[5]

This dual mechanism of action contributes to its high potency and a high barrier to resistance.
[1][5]



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Mechanism of action of the HIV-1 capsid inhibitor GS-CA1.

Preclinical Data Summary

GS-CA1 has demonstrated exceptional potency against a wide range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.

In Vitro Antiviral Activity and Cytotoxicity

Cell Type	Virus Strain	EC ₅₀ (pM)	CC ₅₀ (μM)	Selectivity Index (CC ₅₀ /EC ₅₀)
MT-4 cells	HIV-1IIIB	240 ± 40	> 50	> 208,300
Human CD4+ T-cells	HIV-1BaL	60 ± 10	> 50	> 833,333
Macrophages	HIV-1BaL	100 ± 70	> 50	> 500,000
PBMCs	Multiple HIV-1 clinical isolates	140	Not Reported	Not Reported

EC₅₀ (Half-maximal effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the drug that causes death to 50% of cultured cells. Selectivity Index is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Data compiled from multiple preclinical studies.[\[1\]](#)[\[5\]](#)

In Vivo Efficacy in Humanized Mouse Model

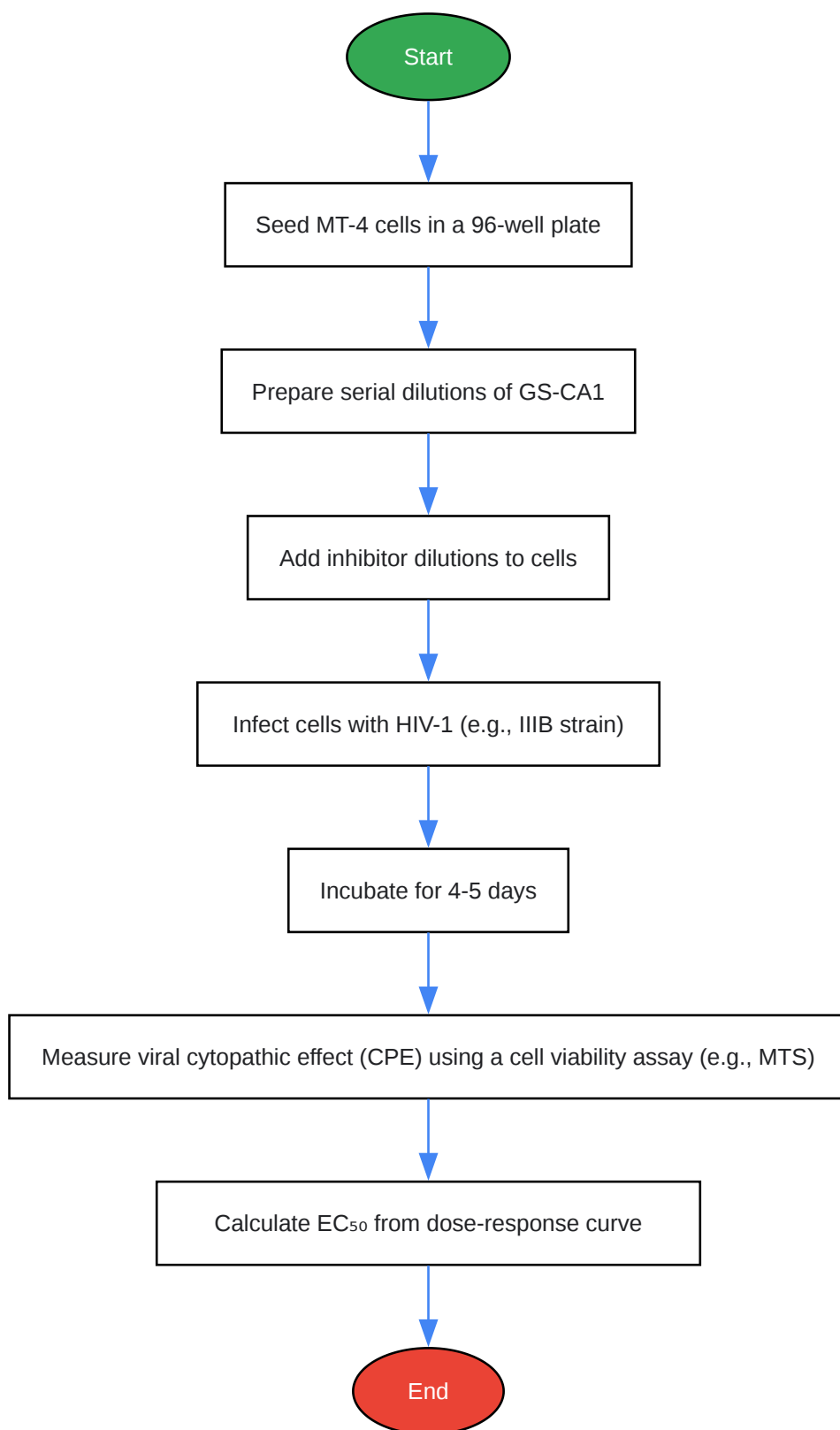
In a humanized mouse model of HIV-1 infection, a single subcutaneous injection of GS-CA1 demonstrated potent and long-acting antiviral efficacy. It was shown to be more effective at maintaining viral suppression compared to long-acting rilpivirine.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the preclinical profile of HIV-1 capsid inhibitors like GS-CA1.

In Vitro Antiviral Activity Assay in MT-4 Cells

This protocol determines the 50% effective concentration (EC₅₀) of GS-CA1 against an HIV-1 laboratory-adapted strain in a T-cell line.



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Workflow for the in vitro antiviral activity assay.

Materials:

- MT-4 cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
- HIV-1 stock (e.g., HIV-1IIB)
- GS-CA1 stock solution (in DMSO)
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Plate reader

Protocol:

- Seed MT-4 cells at a density of 1×10^4 cells/well in a 96-well plate in 100 μ L of complete RPMI-1640 medium.
- Prepare a 2-fold serial dilution of GS-CA1 in complete medium.
- Add 50 μ L of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as virus controls and wells with no inhibitor and no virus as cell controls.
- Add 50 μ L of HIV-1 stock (at a multiplicity of infection of 0.01) to all wells except the cell control wells.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
- Add 20 μ L of MTS reagent to each well and incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cell viability relative to the cell control wells and plot against the inhibitor concentration to determine the EC₅₀ value using non-linear regression analysis.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of GS-CA1.

Materials:

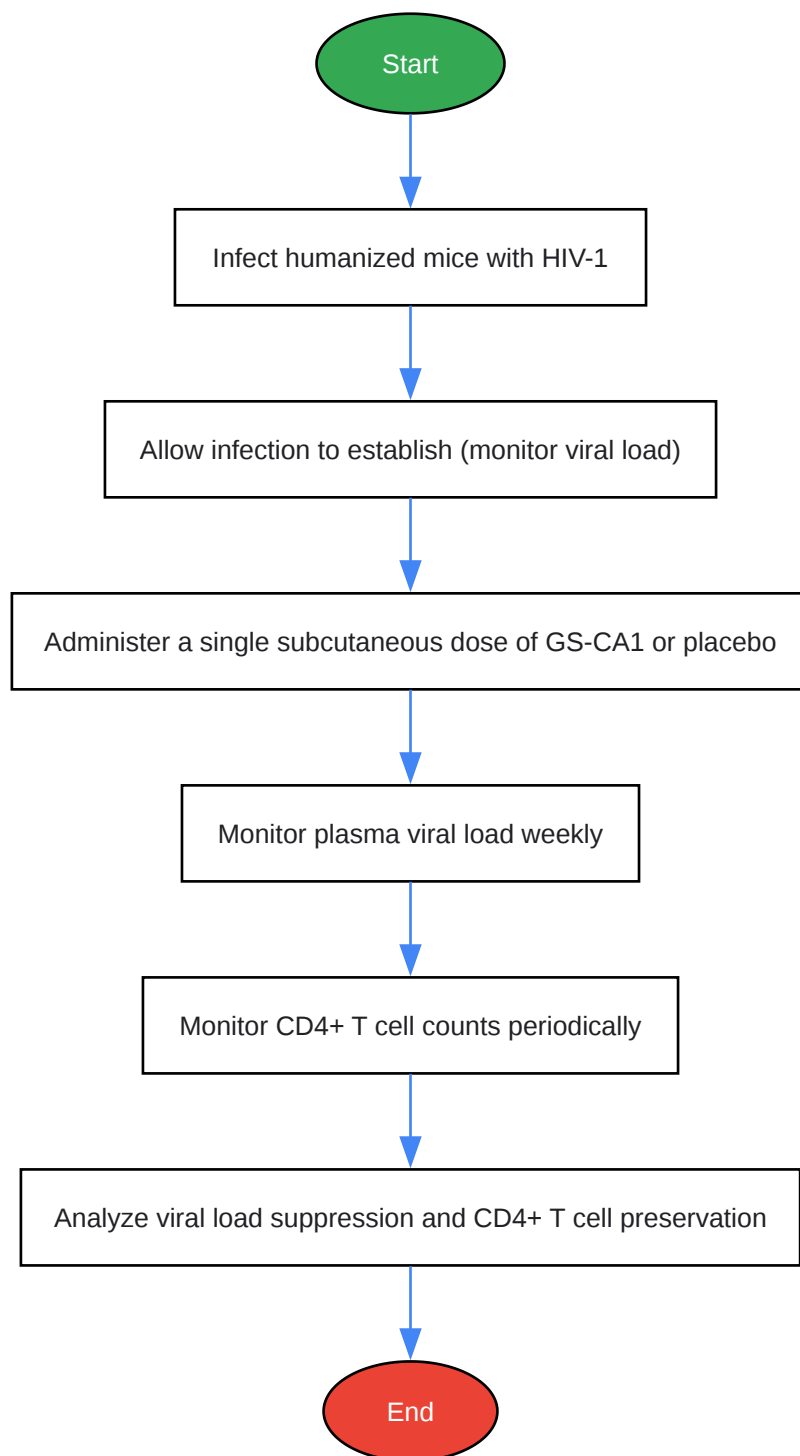
- MT-4 cells (or other relevant cell lines like PBMCs)
- Complete cell culture medium
- GS-CA1 stock solution (in DMSO)
- 96-well cell culture plates
- MTS reagent
- Plate reader

Protocol:

- Seed cells in a 96-well plate as described in the antiviral assay protocol.
- Prepare a 2-fold serial dilution of GS-CA1 in complete medium.
- Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as cell controls.
- Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-5 days).
- Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm.
- Calculate the percentage of cytotoxicity relative to the cell control wells and plot against the inhibitor concentration to determine the CC₅₀ value.

Humanized Mouse Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the in vivo efficacy of GS-CA1. Specifics will depend on the humanized mouse model used (e.g., BLT or hu-HSC mice).



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Workflow for the in vivo efficacy study in a humanized mouse model.

Animals:

- Humanized mice (e.g., NOD/SCID-gamma mice engrafted with human CD34+ hematopoietic stem cells).

Materials:

- HIV-1 stock (e.g., HIV-1YU2)
- GS-CA1 formulated for subcutaneous injection
- Placebo control vehicle
- Equipment for blood collection and processing
- qPCR assay for HIV-1 RNA quantification
- Flow cytometer for immunophenotyping

Protocol:

- Infect humanized mice intravenously with a standardized dose of HIV-1.
- Monitor plasma viral load weekly until infection is established (typically 2-3 weeks post-infection).
- Randomize mice into treatment and placebo groups.
- Administer a single subcutaneous dose of GS-CA1 to the treatment group and the vehicle to the placebo group.
- Collect blood samples weekly via retro-orbital or tail vein bleeding.
- Separate plasma and quantify HIV-1 RNA levels using a validated qPCR assay.
- Periodically, analyze peripheral blood mononuclear cells (PBMCs) by flow cytometry to determine CD4+ T cell counts.

- Continue monitoring for an extended period (e.g., 12 weeks or more) to assess the duration of viral suppression.
- At the end of the study, euthanize the animals and collect tissues for further virological and immunological analysis.

Conclusion

GS-CA1 represents a significant advancement in the field of HIV-1 therapeutics due to its novel mechanism of action and high potency. The protocols outlined above provide a framework for the preclinical evaluation of this and other capsid inhibitors, which are crucial steps in the drug development pipeline. The exceptional preclinical profile of GS-CA1 has paved the way for the clinical development of its analog, lenacapavir (GS-6207), which is now an approved long-acting treatment option for multi-drug resistant HIV-1 infection.[6][7]

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